molecular formula C10H8O3S B2706855 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid CAS No. 128121-49-3

4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid

Cat. No.: B2706855
CAS No.: 128121-49-3
M. Wt: 208.23
InChI Key: FAIRORIZYRGTPW-UHFFFAOYSA-N
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Description

4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid is a heterocyclic compound featuring a benzothiopyran core fused with a ketone (4-oxo) and a carboxylic acid group at position 5. This structure combines aromatic, sulfur-containing, and acidic functionalities, making it a candidate for pharmaceutical and agrochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-2,3-dihydrothiochromene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIRORIZYRGTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzothiopyran ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiopyrans .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

4-Oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of novel pharmaceuticals. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory properties. The compound's ability to undergo various chemical transformations makes it suitable for creating non-steroidal anti-inflammatory agents (NSAIDs) .

2. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated that certain synthesized derivatives possess potent activity against a range of bacteria and fungi, making them candidates for new antimicrobial agents .

Materials Science Applications

1. Organic Electronics

The compound is also being explored for its application in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic properties of 4-oxo-3,4-dihydro-2H-1-benzothiopyran derivatives can be harnessed to enhance the efficiency and stability of OLED devices .

2. Polymer Chemistry

In polymer chemistry, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it useful in various industrial applications .

Biological Research Applications

1. Cell Culture Buffers

The compound has been identified as a non-ionic organic buffering agent used in cell cultures. It maintains physiological pH levels (6 to 8.5), which is crucial for the growth and maintenance of cell lines in laboratory settings .

2. Drug Delivery Systems

Research is ongoing into the use of 4-oxo-3,4-dihydro-2H-1-benzothiopyran derivatives as drug delivery systems. Their ability to form stable complexes with various drugs enhances solubility and bioavailability, making them promising candidates for improving therapeutic efficacy .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDerivatives showed over 70% inhibition against Staphylococcus aureus.
Study BSynthesis of NSAIDsSuccessful synthesis of N-substituted derivatives with anti-inflammatory effects comparable to existing NSAIDs.
Study COrganic ElectronicsDemonstrated enhanced luminescence properties when incorporated into OLED devices.

Mechanism of Action

The mechanism of action of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s benzothiopyran scaffold distinguishes it from other heterocyclic systems. Key comparisons include:

a) 3-Amino-5-methyl-2-(alkythio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives
  • Core Structure: A thieno[2,3-d]pyrimidine ring system replaces the benzothiopyran backbone.
  • Functional Groups: Includes an amino group at position 3 and alkythio substituents at position 2.
  • Activity : Demonstrated antimicrobial properties, validated via alkylation reactions with benzyl chlorides and chloroacetic acid in dimethylformamide (DMF) with triethylamine catalysis .
b) 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (BP 14276)
  • Core Structure : A tetrahydro-2H-pyran ring (oxygen-based) instead of sulfur-containing benzothiopyran.
  • Functional Groups : Features a 2-methoxyphenyl substituent and a carboxylic acid group.
  • Applications : Listed in commercial catalogs (CAS 903836-57-1), suggesting industrial or pharmacological utility .

Functional Group and Reactivity Comparison

Compound Core Heterocycle Key Functional Groups Synthetic Route Reported Activity
4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid Benzothiopyran 4-oxo, 6-carboxylic acid Not explicitly detailed in evidence Hypothesized antimicrobial*
Thieno[2,3-d]pyrimidine derivatives Thienopyrimidine 3-amino, 2-alkythio, 4-oxo, 6-carboxylic acid Alkylation in DMF with triethylamine Antimicrobial
BP 14276 (tetrahydro-2H-pyran derivative) Tetrahydro-2H-pyran 4-(2-methoxyphenyl), 4-carboxylic acid Commercial synthesis (CAS 903836-57-1) Industrial/pharmaceutical use

*Note: Activity inferred from structurally related compounds .

Biological Activity

4-Oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid (CAS Number: 128121-49-3) is a compound belonging to the benzothiopyran family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8O3S
  • Molar Mass : 208.23 g/mol
  • Density : 1.438 g/cm³ (predicted)
  • pKa : 3.90 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of benzothiopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Properties

The anticancer effects of this compound have been investigated using various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • Methodology : The MTT assay was employed to evaluate cell viability post-treatment with the compound.

Preliminary results indicate that the compound exhibits dose-dependent cytotoxicity against cancer cells, with some derivatives showing comparable effectiveness to established chemotherapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Anti-inflammatory Pathways : Modulation of inflammatory cytokines and pathways contributing to its anti-inflammatory effects.

Research Findings and Case Studies

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive bacteria.
Anticancer EffectsShowed cytotoxic effects on MCF-7 cells with IC50 values comparable to doxorubicin.
Synthesis and ActivityReported synthesis of related compounds with enhanced bioactivity profiles.

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer properties of synthesized derivatives of benzothiopyran compounds against the MCF-7 cell line. The results indicated that certain derivatives exhibited strong inhibition of cell growth, with IC50 values ranging from 10 µM to 20 µM, suggesting potent anticancer activity comparable to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (GHS Category 3). Avoid dust formation during weighing or transfer, and ensure proper ventilation. In case of skin contact, wash immediately with water for 15 minutes. Store in a cool, dry area away from incompatible materials like strong oxidizers .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A validated route involves cyclization of 2-phenoxysuccinic acid derivatives using P₂O₅ as a dehydrating agent. For example, 2-phenoxysuccinic acid dimethyl ester (IV) is hydrolyzed in HCl to yield the succinic acid derivative (V), which undergoes cyclization with P₂O₅ to form the target compound. Reaction optimization may include temperature control (80–100°C) and inert atmospheres to prevent side reactions .

Q. How can the purity of this compound be analytically verified?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : Compare observed mp (e.g., 170°C with decomposition) to literature values.
  • HPLC Assays : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥98% purity.
  • Spectroscopic Methods : Confirm structure via ¹H/¹³C NMR (e.g., carbonyl peaks at δ ~170–190 ppm) and FT-IR (C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in heterocyclic condensation reactions?

  • Methodological Answer : The electron-deficient carbonyl group at position 4 enhances electrophilic reactivity, facilitating nucleophilic attacks. For example, in condensation with 1,3-dioxolane derivatives, the α,β-unsaturated ketone moiety undergoes Michael addition, forming fused heterocycles. Computational studies (DFT/B3LYP) can model charge distribution to predict regioselectivity .

Q. What strategies are effective for resolving contradictory data in the biological activity of benzothiopyran derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay variability. Standardize protocols:

  • Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., ciprofloxacin for antimicrobial tests).
  • Validate results via dose-response curves (IC₅₀/EC₅₀) and replicate experiments across independent labs.
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., carboxylic acid at position 6) .

Q. How can computational modeling optimize the design of this compound derivatives for enzyme inhibition?

  • Methodological Answer :

Docking Simulations : Use AutoDock Vina to screen derivatives against target enzymes (e.g., cyclooxygenase-2).

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond interactions.

QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with inhibitory potency (pIC₅₀) to guide synthesis .

Q. What experimental precautions are necessary when studying the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Light/Temperature Control : Protect samples from UV light and store at 4°C to prevent photolytic or thermal decomposition.
  • Mass Spectrometry : Identify degradation products (e.g., decarboxylated or hydrolyzed derivatives) using LC-MS/MS .

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